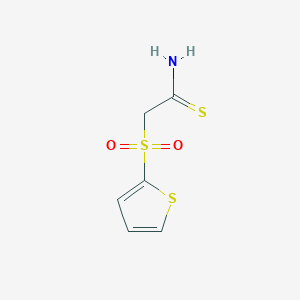

2-(2-Thienylsulfonyl)ethanethioamide

Description

Properties

IUPAC Name |

2-thiophen-2-ylsulfonylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S3/c7-5(10)4-12(8,9)6-2-1-3-11-6/h1-3H,4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPIRUTXXLFXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381089 | |

| Record name | 2-(2-Thienylsulfonyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-34-3 | |

| Record name | 2-(2-Thienylsulfonyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Thienylsulfonyl Ethanethioamide and Analogues

Direct Synthesis Strategies for the Thioamide Moiety

The formation of the thioamide functional group is a cornerstone of organic synthesis, with numerous methods available. These can be broadly categorized into thionation reactions, multicomponent reactions, and the conversion of other functional groups like nitriles or amides.

Thionation Reactions Utilizing Various Sulfur Sources

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a direct and widely used method for synthesizing thioamides from their corresponding amides. Various sulfur sources can be employed for this transformation.

Elemental Sulfur (S₈): In some synthetic protocols, elemental sulfur is used as the sulfur source. For instance, the Willgerodt-Kindler reaction and its modifications can produce thioamides from various starting materials, including aldehydes and ketones, in the presence of an amine and elemental sulfur. chemrxiv.org Microwave-assisted solvent-free conditions have been shown to efficiently transform nitriles to thiomorpholides via the Willgerodt-Kindler reaction using elemental sulfur and morpholine. tandfonline.comlookchem.com

Phosphorus Pentasulfide (P₂S₅): A common and effective reagent for thionation is phosphorus pentasulfide (P₂S₅) or its dimer, phosphorus decasulfide (P₄S₁₀). researchgate.net This reagent can convert a wide range of amides to their corresponding thioamides. mdpi.com To improve reaction conditions and simplify work-up, solid-supported P₂S₅ reagents under microwave irradiation have been developed, offering good to excellent yields and significantly reduced reaction times. researchgate.net A combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDSO) has also been reported as a convenient method for the thionation of carbonyl compounds. researchgate.net

Sodium Sulfide (B99878) (Na₂S): Sodium sulfide serves as a practical and efficient sulfur source in aqueous synthesis of thioamides from aldehydes and N-substituted formamides. organic-chemistry.org This method is environmentally friendly due to the use of water as a solvent. Aryl nitriles can also be converted to thioamides using sodium sulfide nonahydrate (Na₂S·9H₂O) in DMF, providing a scalable and effective route. researchgate.net

| Sulfur Source | Reactants | Conditions | Product | Reference |

| Elemental Sulfur | Nitrile, Morpholine | Microwave, Solvent-free | Thiomorpholide | tandfonline.comlookchem.com |

| P₂S₅ | Amide | Solid-supported, Microwave | Thioamide | researchgate.net |

| Sodium Sulfide | Aldehyde, N-substituted formamide | Aqueous | Thioamide | organic-chemistry.org |

Multicomponent Reaction Approaches to Thioamide Formation

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like thioamides in a single step from three or more reactants. chemistryforsustainability.org These reactions are advantageous due to their atom economy, reduced waste, and operational simplicity. chemistryforsustainability.org

Several MCRs utilize elemental sulfur. For example, a three-component reaction of amines, elemental sulfur, and styrenes can produce thioamides under metal-free conditions, with the choice of base controlling the product selectivity. organic-chemistry.org Another approach involves the condensation of aldehydes, amines, and elemental sulfur, which can be accelerated by microwave heating. organic-chemistry.org Visible-light-driven multicomponent reactions of amines, carbon disulfide, and olefins have also been developed for the mild and versatile synthesis of thioamides. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Amines, Elemental Sulfur, Styrenes | Base-controlled, Metal-free | 2-Phenylethanethioamides or Benzothioamides | organic-chemistry.org |

| Aldehydes, Amines, Elemental Sulfur | Microwave heating | Thioamides | organic-chemistry.org |

| Amines, Carbon Disulfide, Olefins | Visible-light-driven | Linear thioamides and cyclic thiolactams | nih.gov |

Conversion of Nitriles or Amides to Thioamides

Beyond direct thionation of amides, other functional groups can be converted to thioamides. Nitriles are common precursors for the synthesis of thioamides.

The reaction of nitriles with a source of sulfur is a direct method. A combination of carbon disulfide and sodium sulfide has been shown to be effective for the rapid transformation of various nitriles into thioamides. researchgate.net Another approach involves the use of phosphorus pentasulfide to convert both aromatic and aliphatic nitriles to the corresponding thioamides in high yields. organic-chemistry.org Microwave-assisted conversion of nitriles to thiomorpholides via the Willgerodt-Kindler reaction in solvent-free conditions is also a rapid and high-yielding method. tandfonline.comlookchem.com

The conversion of amides to thioamides is a fundamental transformation, often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. mdpi.com Novel thiating agents, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, have been developed to facilitate this conversion under mild conditions with short reaction times. mdpi.com

| Starting Material | Reagents | Conditions | Product | Reference |

| Nitriles | Carbon disulfide, Sodium sulfide | - | Thioamide | researchgate.net |

| Nitriles | Phosphorus pentasulfide | - | Thioamide | organic-chemistry.org |

| Amides | N-isopropyldithiocarbamate isopropyl ammonium salt | Mild | Thioamide | mdpi.com |

Construction of the Thienylsulfonyl Fragment

The thienylsulfonyl portion of 2-(2-Thienylsulfonyl)ethanethioamide requires the formation of a sulfonyl group attached to a thiophene (B33073) ring.

Sulfonylation Reactions Incorporating a Thiophene Ring

The synthesis of aryl sulfonyl compounds often involves the sulfonation or sulfonylation of an aromatic ring. For thiophene, direct sulfonation can be challenging due to the ring's sensitivity to strong acids. A more common approach is the halosulfonation, typically chlorosulfonation, of the thiophene ring. This would be followed by a reaction with a suitable nucleophile to form the desired sulfonyl derivative.

While direct sulfonylation of a pre-formed ethanethioamide fragment is a possibility, a more likely synthetic route would involve the sulfonylation of a precursor molecule that can be later converted to the ethanethioamide.

Functionalization and Derivatization of 2-Thiophenethiol and Related Precursors

An alternative strategy for constructing the thienylsulfonyl fragment involves starting with a functionalized thiophene, such as 2-thiophenethiol. 2-Thiophenethiol can be synthesized through methods like the reaction of thiophene with sodium sulfide or the reduction of 2-thienylsulfonyl chloride. smolecule.comorgsyn.org

Once 2-thiophenethiol is obtained, it can be oxidized to the corresponding sulfonyl chloride (thiophene-2-sulfonyl chloride). This sulfonyl chloride is a key intermediate that can then react with a suitable carbon nucleophile to form the C-S bond of the sulfonyl group. For the synthesis of this compound, the thiophene-2-sulfonyl chloride could potentially react with a two-carbon unit that already contains or can be converted to the ethanethioamide moiety.

| Precursor | Reagents/Reaction | Intermediate/Product | Reference |

| Thiophene | Sodium Sulfide | 2-Thiophenethiol | smolecule.com |

| 2-Thienylsulfonyl chloride | Zinc dust, Sulfuric acid | 2-Thiophenethiol | orgsyn.org |

| 2-Thiophenethiol | Oxidation | Thiophene-2-sulfonyl chloride | - |

Integrated Synthetic Pathways for this compound

A linear or sequential synthesis builds the molecule step-by-step, modifying functional groups in a defined order. A plausible sequential route to this compound could commence from 2-thiophenethiol.

Pathway A: From 2-Thiophenethiol

Oxidative Chlorination: The initial step involves the conversion of 2-thiophenethiol to 2-thienylsulfonyl chloride. This transformation can be achieved using strong oxidizing and chlorinating agents. A common and effective method is the use of hydrogen peroxide in combination with thionyl chloride (SOCl₂), which allows for a rapid and high-yielding synthesis of the sulfonyl chloride intermediate. researchgate.net

Sulfonamide Formation: The resulting 2-thienylsulfonyl chloride can then be reacted with an appropriate amine, such as aminoacetonitrile, to form N-(cyanomethyl)-2-thiophenesulfonamide.

Thionation of Nitrile: The final step would involve the conversion of the nitrile group to a thioamide. This can be accomplished using various thionating agents, with hydrogen sulfide gas in the presence of a base like pyridine (B92270) being a classic method.

Pathway B: From 2-(2-Thienylsulfonyl)acetic acid

Alternatively, a sequence could start from a precursor already containing the sulfonyl group, such as 2-(2-thienylsulfonyl)acetic acid.

Amide Formation: The carboxylic acid can be activated and reacted with ammonia (B1221849) to form 2-(2-thienylsulfonyl)acetamide.

Thionation of Amide: The resulting amide is then converted to the target thioamide. This is a common transformation often employing reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). chemrxiv.org

Table 1: Exemplary Sequential Synthesis Pathway and Conditions

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | 2-Thiophenethiol | H₂O₂/SOCl₂, Room Temperature | 2-Thienylsulfonyl chloride | researchgate.net |

| 2 | 2-Thienylsulfonyl chloride | Aminoacetonitrile, Base (e.g., Pyridine) | N-(cyanomethyl)-2-thiophenesulfonamide | researchgate.net |

| 3 | N-(cyanomethyl)-2-thiophenesulfonamide | H₂S, Pyridine | This compound | chemrxiv.org |

Convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then coupled together in the final stages. This approach can be more efficient for complex molecules as it allows for the parallel construction of subunits.

For this compound, a convergent approach would involve the preparation of a 2-thienylsulfonyl synthon and an ethanethioamide synthon, followed by their coupling.

Pathway C: Coupling of a Sulfonyl Halide with a Thioamide Enolate

Fragment Synthesis:

Fragment 1: Synthesis of 2-thienylsulfonyl chloride as described in the sequential approach (Pathway A, Step 1).

Fragment 2: Synthesis of thioacetamide (B46855).

Coupling: The coupling of these two fragments could be achieved by generating the enolate of thioacetamide using a strong base, followed by nucleophilic attack on the 2-thienylsulfonyl chloride. This C-S bond formation would directly yield the target compound.

Table 2: Hypothetical Convergent Synthesis Fragments

| Fragment | Structure | Key Synthon |

| Thienylsulfonyl Moiety | 2-Thienylsulfonyl chloride | Electrophilic |

| Ethanethioamide Moiety | Thioacetamide | Nucleophilic (as enolate) |

Catalytic Methods in the Synthesis of Sulfonyl Thioamide Compounds

Catalysis offers powerful tools for the synthesis of sulfonyl thioamides, potentially providing milder reaction conditions, higher selectivity, and improved yields compared to stoichiometric methods.

Transition metal catalysis is particularly relevant for the C-S bond formation step in convergent syntheses. While direct coupling of a sulfonyl chloride with a thioamide enolate might be challenging, related cross-coupling reactions are well-established. For instance, palladium- or nickel-catalyzed cross-coupling reactions are widely used for the formation of C-S bonds, typically between an aryl halide and a thiol. nih.gov

A plausible, albeit less direct, catalytic route could involve the coupling of a pre-functionalized thiophene derivative with a synthon containing the ethanethioamide moiety. For example, a palladium-catalyzed coupling of 2-bromothiophene (B119243) with a suitable sulfur-containing coupling partner, followed by oxidation and further functional group manipulation, could lead to the target structure. However, direct catalytic methods for the specific sulfonyl thioamide linkage are not extensively documented.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis. While organocatalytic methods for the direct synthesis of sulfonyl thioamides are not prominent, organocatalysts are known to promote various transformations that could be part of a synthetic sequence. For instance, proline and its derivatives have been used as organocatalysts in a variety of reactions. google.com

In the context of this compound synthesis, an organocatalyst could potentially be employed in the thionation of an amide precursor. Certain organocatalysts might activate the amide carbonyl, facilitating the attack of a sulfur nucleophile. However, this remains a developing area of research.

Solvent-Free and Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of this compound can reduce environmental impact and improve safety. Key strategies include the use of solvent-free conditions and microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate a wide range of reactions, often leading to higher yields and purities with reduced reaction times. The thionation of amides or nitriles to thioamides is a reaction that can benefit from microwave irradiation, often in the absence of a solvent. tandfonline.comnih.gov

For example, the conversion of 2-(2-thienylsulfonyl)acetamide to the target thioamide could be performed by mixing the amide with Lawesson's reagent and irradiating the mixture in a microwave reactor. This solvent-free approach minimizes waste and can be highly efficient. nih.govlu.se Similarly, the Willgerodt-Kindler reaction, which can be used to synthesize thioamides, can be effectively performed under solvent-free microwave conditions. tandfonline.comlookchem.com

Table 3: Green Chemistry Approaches to Thioamide Synthesis

| Reaction Type | Precursor | Conditions | Advantage | Reference |

| Thionation | Amide | Lawesson's reagent, Microwave, Solvent-free | Rapid, High yield, Reduced waste | nih.gov |

| Willgerodt-Kindler | Nitrile | Sulfur, Morpholine, Microwave, Solvent-free | Efficiency, Atom economy | tandfonline.comlookchem.com |

Chemical Reactivity and Mechanistic Investigations of 2 2 Thienylsulfonyl Ethanethioamide

Reactivity of the Thioamide Functional Group

The thioamide group is a versatile functional unit known for its distinct reactivity compared to its amide analogue. chim.it The substitution of the carbonyl oxygen with a sulfur atom imparts increased nucleophilicity to the sulfur and enhanced acidity to the N-H protons, while also making the thiocarbonyl carbon more susceptible to nucleophilic attack. nih.gov

Nucleophilic Additions and Substitutions

The thiocarbonyl carbon of the thioamide group in 2-(2-Thienylsulfonyl)ethanethioamide is electrophilic and can undergo nucleophilic attack. Thioamides, in general, are more reactive towards nucleophiles than their corresponding amides. nih.gov The electron-withdrawing nature of the adjacent 2-thienylsulfonyl group is expected to further enhance the electrophilicity of the thiocarbonyl carbon, making it more susceptible to attack by various nucleophiles.

Reactions with nucleophilic amines can lead to transamidation, a process that involves the substitution of the amino group of the thioamide. nih.govrsc.org This reaction typically proceeds through a tetrahedral intermediate. The general mechanism for the transamidation of thioamides is outlined below:

Table 1: General Steps in Transamidation of a Thioamide

| Step | Description |

| 1 | Nucleophilic attack of an amine on the thiocarbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the original amino group to form the new thioamide. |

While specific studies on this compound are limited, research on related thioamides demonstrates their utility in peptide synthesis through silver(I)-promoted coupling with carboxylic acids, which proceeds via an isoimide (B1223178) intermediate. nih.gov

Electrophilic Activation and Transformations

The sulfur atom of the thioamide group is nucleophilic and can react with electrophiles. Alkylation of the sulfur atom is a common transformation, leading to the formation of thioimidate salts. These intermediates are valuable in various synthetic applications. For instance, silver-catalyzed transformations can be used to convert thioamides into other carbonyl derivatives. nih.gov

Furthermore, thioamides bearing electron-withdrawing groups have shown unique reactivity in [3+2]-cycloaddition reactions with benzynes, acting as pseudo-1,3-dipoles to form dihydrobenzothiazole products. nih.govnih.gov This suggests that the sulfonyl group in this compound could facilitate similar cycloaddition pathways.

Oxidative Cyclization Reactions (e.g., formation of 1,2,4-thiadiazoles)

One of the most significant reactions of thioamides is their oxidative cyclization to form 1,2,4-thiadiazoles. This transformation is a common and efficient method for the synthesis of this important heterocyclic scaffold. acs.org The reaction typically involves the dimerization of two thioamide molecules with the formation of a new N-S bond. organic-chemistry.org

Various oxidizing agents can be employed for this purpose, including iodine, hydrogen peroxide, and hypervalent iodine reagents. The proposed mechanism often involves the initial formation of a sulfenyl intermediate, which then undergoes further reaction to yield the thiadiazole ring. acs.orgresearchgate.net

A plausible mechanistic pathway for the formation of 3,5-disubstituted-1,2,4-thiadiazoles from thioamides is presented in the following table, based on general knowledge of these reactions. acs.org

Table 2: Proposed Mechanistic Steps for Oxidative Dimerization of Thioamides

| Step | Description |

| 1 | Oxidation of the thioamide to a reactive sulfenyl intermediate. |

| 2 | Nucleophilic attack of a second thioamide molecule on the sulfenyl intermediate. |

| 3 | Formation of a disulfide-linked intermediate. |

| 4 | Intramolecular cyclization with elimination of a small molecule (e.g., H₂S) to form the 1,2,4-thiadiazole (B1232254) ring. |

While no specific studies detail the oxidative cyclization of this compound, its thioamide functionality makes it a potential precursor for the synthesis of 3,5-bis(thienylsulfonylmethyl)-1,2,4-thiadiazoles.

Reductive Transformations

The thioamide group can be reduced to an amine. However, the conditions required for this reduction can also affect other functional groups in the molecule. The presence of the sulfonyl group in this compound presents a challenge, as sulfones can also be susceptible to reduction under certain conditions. strath.ac.ukpsu.edu Therefore, selective reduction of the thioamide in the presence of the sulfonyl group would require carefully chosen reagents. Common reducing agents for thioamides include lithium aluminum hydride (LiAlH₄) and Raney nickel. The choice of reagent would be critical to achieve the desired transformation without affecting the sulfonyl moiety.

Reactivity of the Sulfonyl Moiety

The sulfonyl group is generally considered a stable and relatively unreactive functional group. Its primary influence on the reactivity of this compound is through its strong electron-withdrawing inductive effect.

Stability and Potential for Elimination Reactions

The sulfonyl group itself is resistant to a wide range of reaction conditions. However, the presence of acidic protons on the α-carbon (the methylene (B1212753) group between the sulfonyl and thioamide groups) could potentially lead to elimination reactions under basic conditions. This would result in the formation of a thienylsulfinate leaving group and an α,β-unsaturated thioamide.

Table 3: Potential Elimination Reaction of this compound

| Reactant | Base | Product 1 | Product 2 |

| This compound | Strong Base (e.g., alkoxide) | Thioacrylamide | 2-Thiophenesulfinate |

The feasibility of this elimination would depend on the strength of the base and the reaction temperature. The stability of the resulting conjugated system would be a driving force for this reaction. Studies on related α-nitrosulfones have shown that elimination of a sulfinate anion can occur from the corresponding anion radical. researchgate.net While the conditions are different, this highlights the potential for the sulfonyl group to act as a leaving group.

Role in Directing Group Chemistry

The this compound substituent, comprising a sulfonyl group and an ethanethioamide moiety, is anticipated to exert a significant influence on the regioselectivity of electrophilic aromatic substitution reactions on the thiophene (B33073) ring. The sulfonyl group (-SO2-) is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms. wikipedia.orgucalgary.ca This withdrawal of electron density occurs through both inductive (-I) and resonance (-M) effects, making the attached aromatic ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgucalgary.ca

In general, electron-withdrawing groups on aromatic rings are meta-directors. wikipedia.orglibretexts.org This is because the deactivation is most pronounced at the ortho and para positions, leaving the meta position relatively less deactivated and thus the preferred site of electrophilic attack. However, in the case of five-membered heterocycles like thiophene, the situation is more complex. The inherent reactivity of the thiophene ring favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). With a substituent at the C2 position, the C5 position is the most activated for electrophilic attack, followed by the C3 and C4 positions.

Chemical Behavior of the Thiophene Heterocycle

Electrophilic Aromatic Substitution Patterns

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, albeit with reduced reactivity due to the presence of the deactivating sulfonyl group. researchgate.net Thiophene itself undergoes electrophilic substitution preferentially at the 2- and 5-positions. iust.ac.ir When the 2-position is occupied by an electron-withdrawing group, the substitution is generally directed to the 4- and 5-positions. researchgate.netiust.ac.ir

For instance, the nitration of 2-thiophenesulfonyl chloride has been reported to yield a mixture of the 4-nitro and 5-nitro derivatives. rsc.org Halogenation of deactivated thiophenes also follows a similar pattern, with substitution occurring at the available ring positions. rsc.org The table below illustrates the expected regioselectivity for common electrophilic aromatic substitution reactions on a 2-sulfonylthiophene derivative, which serves as a model for the reactivity of this compound.

| Reaction | Electrophile | Expected Major Products | Reference Reaction |

|---|---|---|---|

| Nitration | NO2+ | 4-Nitro and 5-Nitro derivatives | Nitration of 2-thiophenesulfonyl chloride rsc.org |

| Bromination | Br+ | 4-Bromo and 5-Bromo derivatives | Bromination of 2-acetylthiophene (B1664040) iust.ac.ir |

| Sulfonation | SO3 | 4-Sulfonic acid derivative | Sulfonation of deactivated benzenes libretexts.org |

Metalation and Cross-Coupling Reactions

The thiophene ring, particularly when substituted, is amenable to metalation reactions, most commonly lithiation using organolithium reagents like n-butyllithium (n-BuLi). wikipedia.org The acidity of the protons on the thiophene ring is increased by the presence of the electron-withdrawing sulfonyl group, facilitating deprotonation. For a 2-substituted thiophene, metalation typically occurs at the C5 position if available. In the case of this compound, treatment with a strong base like n-BuLi is expected to selectively deprotonate the C5 position, generating a 5-lithio-2-(2-thienylsulfonyl)ethanethioamide intermediate. scispace.com

This organolithium intermediate is a potent nucleophile and can be used in a variety of subsequent reactions, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For example, it can be reacted with electrophiles such as aldehydes, ketones, or alkyl halides.

Furthermore, thienyl sulfones can themselves act as electrophilic partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemrxiv.orgresearchgate.net In these reactions, the sulfonyl group can be displaced by a nucleophile, often an organoboron compound, in the presence of a palladium catalyst. This allows for the formation of biaryl structures. The table below provides representative examples of cross-coupling reactions involving thienyl sulfones.

| Coupling Reaction | Thiophene Substrate (Analogue) | Coupling Partner | Catalyst | Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Thienyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)2 / RuPhos | 2-(4-Methoxyphenyl)thiophene chemrxiv.org |

| Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | 2-(2-Thienyl)pyridine nih.gov |

| Reaction with Organolithium | Phenyl tosylate | 2-Thienyllithium | - | Phenyl 2-thienyl sulfone cdnsciencepub.com |

Intramolecular Cyclizations and Rearrangements

The structure of this compound, with its proximate sulfonyl and thioamide functionalities, presents the potential for intramolecular cyclization reactions under appropriate conditions. The thioamide group is known to participate in cyclization reactions, often acting as a nucleophile through either the sulfur or nitrogen atom.

One plausible pathway could involve the activation of the carbon alpha to the sulfonyl group, making it susceptible to nucleophilic attack by the thioamide sulfur or nitrogen. For instance, under basic conditions, deprotonation of the α-carbon could be followed by an intramolecular cyclization to form a five- or six-membered ring. Another possibility is the involvement of the thiophene ring itself in a cyclization process, where an activated intermediate might undergo electrophilic attack on an adjacent carbon of the thiophene ring. nih.gov

Elucidation of Reaction Mechanisms

Kinetic Studies and Reaction Order Determination

Understanding the reaction mechanisms of this compound requires detailed kinetic studies. By systematically varying the concentrations of the reactants and monitoring the reaction rate, the reaction order with respect to each component can be determined. This information is crucial for formulating a rate law and proposing a plausible reaction mechanism.

For electrophilic aromatic substitution reactions on the thiophene ring of this compound, the rate of reaction is expected to be dependent on the concentrations of both the thiophene derivative and the electrophile. A typical rate law for such a reaction would be:

Rate = k [this compound]^m [Electrophile]^n

where k is the rate constant, and m and n are the reaction orders with respect to the thiophene substrate and the electrophile, respectively. These orders are determined experimentally by methods such as the method of initial rates.

The following hypothetical data table illustrates how the reaction order for the nitration of a substituted thiophene could be determined.

| Experiment | Initial [Substituted Thiophene] (M) | Initial [HNO3] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 3.0 x 10-5 |

Postulated Intermediates (e.g., zwitterionic intermediates)

In the realm of chemical reactions, the formation of transient intermediates is a cornerstone of mechanistic understanding. For this compound, the presence of the thioamide functional group, activated by the adjacent electron-withdrawing 2-thienylsulfonyl group, makes the formation of zwitterionic intermediates a plausible hypothesis in certain reaction pathways.

One such pathway is the [3+2]-cycloaddition reaction, a process in which thioamides have been shown to participate. In these reactions, the thioamide can act as a pseudo-1,3-dipole. The reaction of thioamides bearing electron-withdrawing groups with electron-deficient species like benzynes has been reported to proceed through a stabilized ammonium (B1175870) ylide intermediate. This intermediate is zwitterionic in nature, possessing both a positive and a negative formal charge.

The formation of such an intermediate with this compound would be facilitated by the electron-withdrawing character of the 2-thienylsulfonyl group. This group would enhance the electrophilicity of the thiocarbonyl carbon and the acidity of the N-H protons, thereby promoting the formation of a stabilized ylide.

Table 1: Plausible Reaction Pathways and Postulated Intermediates for Thioamides

| Reaction Type | Reagent | Postulated Intermediate |

| [3+2] Cycloaddition | Benzyne | Ammonium Ylide (Zwitterionic) |

| Alkylation | Alkyl Halide | Thioimidate |

| Acylation | Acyl Chloride | N-Acylthioamide |

This table is illustrative and based on the general reactivity of thioamides.

The postulated zwitterionic intermediate, once formed, could then undergo various subsequent transformations, such as sigmatropic rearrangements or eliminations, to yield the final products. The specific outcome would be dependent on the reaction conditions and the nature of the reacting partner.

Stereochemical Outcomes of Reactions

The stereochemical course of reactions involving this compound would be intricately linked to the reaction mechanism and the nature of any chiral elements present. While no specific stereoselective reactions of this compound have been reported, general principles governing the reactivity of thioamides can provide insight into potential stereochemical outcomes.

For instance, the thio-Claisen rearrangement of S-allyl ketene (B1206846) aminothioacetals derived from chiral thioamides has been shown to proceed with a high degree of diastereoselectivity. This suggests that if this compound were to be derivatized to introduce a chiral auxiliary or if it were to react with a chiral reagent, the formation of stereoisomeric products in unequal amounts would be a likely outcome.

The stereocontrol in such reactions is often dictated by the preferential formation of one transition state over another due to steric or electronic factors. The bulky 2-thienylsulfonyl group in this compound could play a significant role in directing the stereochemical outcome of reactions at the adjacent thioamide functionality by influencing the approach of reagents.

Furthermore, in reactions proceeding through cyclic transition states, the inherent geometry of the thioamide and the thienylsulfonyl group would be critical in determining the stereochemistry of the product. For example, in a cycloaddition reaction, the substituents on the thioamide could adopt specific orientations to minimize steric hindrance, leading to the preferential formation of a particular stereoisomer.

Advanced Spectroscopic and Analytical Characterization of 2 2 Thienylsulfonyl Ethanethioamide

High-Resolution Structural Elucidation

The precise molecular structure of 2-(2-Thienylsulfonyl)ethanethioamide is determined through a combination of spectroscopic methods that probe the compound's atomic and functional group composition.

Multidimensional NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon atom environments and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the ethyl chain. The protons on the thiophene ring typically appear in the aromatic region (around 7-8 ppm) and would exhibit splitting patterns (doublets, triplets of doublets, etc.) due to coupling with adjacent protons on the ring. The chemical shifts and coupling constants are characteristic of the substitution pattern on the thiophene ring. The two methylene (B1212753) groups of the ethanethioamide chain would appear as distinct signals in the aliphatic region, likely as triplets, due to coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. One would expect to see signals for the four carbons of the thiophene ring, the two carbons of the ethyl group, and the carbon of the thioamide group (C=S), which typically resonates at a downfield chemical shift (around 200 ppm).

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, between the adjacent protons on the thiophene ring and between the two methylene groups of the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH groups in the thiophene ring and the CH2 groups in the ethyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the thienylsulfonyl group, the ethyl chain, and the thioamide group. For example, correlations would be expected between the protons of the ethyl group and the carbons of the sulfonyl group and the thioamide carbon.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Thiophene H-3 | ~7.2-7.4 | ~127-129 | C-2, C-4, C-5 |

| Thiophene H-4 | ~7.0-7.2 | ~125-127 | C-3, C-5 |

| Thiophene H-5 | ~7.5-7.7 | ~130-132 | C-3, C-4, C-2 |

| -SO₂-CH₂- | ~3.5-3.8 | ~55-60 | C=S, Thiophene C-2 |

| -CH₂-C(S)NH₂ | ~2.8-3.2 | ~30-35 | C=S, -SO₂-CH₂- |

| -C(S)NH₂ | - | ~195-205 | -CH₂- |

| NH₂ | ~8.0-9.0 (broad) | - | C=S |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary in the actual spectrum.

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. Key expected absorption bands would include:

N-H stretching: Two bands in the region of 3300-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary thioamide (-NH₂) group.

C-H stretching: Bands around 3100-3000 cm⁻¹ for the aromatic C-H bonds of the thiophene ring and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

S=O stretching: Two strong absorption bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric), are characteristic of the sulfonyl group (-SO₂-).

C=S stretching (Thioamide I band): This vibration is expected in the region of 1200-1000 cm⁻¹.

C-N stretching (Thioamide II band): This band, coupled with N-H bending, typically appears around 1500-1400 cm⁻¹.

Thiophene ring vibrations: Characteristic bands for the C=C and C-S stretching of the thiophene ring would be observed in the fingerprint region (below 1600 cm⁻¹). iosrjournals.org

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thioamide (-C(S)NH₂) | N-H stretch | 3300-3100 |

| Thiophene | C-H stretch | 3100-3000 |

| Ethyl (-CH₂-CH₂-) | C-H stretch | <3000 |

| Sulfonyl (-SO₂-) | S=O asymmetric stretch | 1350-1300 |

| Sulfonyl (-SO₂-) | S=O symmetric stretch | 1160-1120 |

| Thioamide (-C(S)NH₂) | C=S stretch | 1200-1000 |

| Thioamide (-C(S)NH₂) | C-N stretch / N-H bend | 1500-1400 |

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of this compound. nih.gov The high-resolution measurement of the molecular ion peak allows for the calculation of the exact molecular formula.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses of small neutral molecules or radicals. Expected fragmentation pathways could include:

Cleavage of the C-S bond between the thiophene ring and the sulfonyl group.

Loss of SO₂.

Fragmentation of the ethanethioamide chain.

Loss of the thioamide group or parts of it (e.g., NH₃, H₂S).

The mass spectra of thiophenesulfonyl derivatives have been studied, and they often show fragmentation patterns involving the thiophene ring and the sulfonyl group. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of this compound.

HPLC is a primary method for determining the purity of this compound. A reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, possibly with an acid modifier like formic acid to improve peak shape.

Detection can be achieved using various methods:

UV-Vis Detector: The thiophene ring and the thioamide group are expected to have UV absorbance, making UV detection a suitable method. The detection wavelength would be set at the absorbance maximum of the compound.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, allowing for the identification of impurities and degradation products with high specificity and sensitivity. nih.gov

Direct analysis of this compound by GC may be challenging due to its expected low volatility and potential for thermal degradation. Thioamides can be thermally labile. scirp.org However, if the compound is sufficiently volatile and thermally stable, a GC method could be developed. A capillary column with a polar stationary phase might be suitable.

If direct analysis is not feasible, derivatization to a more volatile and thermally stable compound could be an option. For example, the primary thioamide could potentially be derivatized. Analysis would typically be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely used in organic chemistry for its simplicity, speed, and low cost. researchgate.net It serves several crucial purposes, including monitoring the progress of a chemical reaction, identifying compounds present in a mixture by comparing them to known standards, and determining the purity of a substance. researchgate.net Although specific Rf (retention factor) values for this compound are not documented in the available literature, a general procedure for its analysis can be described.

In a typical TLC analysis, a small amount of the sample is spotted onto a stationary phase, which is a thin layer of an adsorbent material like silica gel or alumina coated on a plate of glass or plastic. wiley.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample move up the plate at different rates. This separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

For a compound like this compound, which contains both a polar sulfonyl group and a thioamide group, the choice of the mobile phase is critical. A mixture of a nonpolar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or ethanol) would likely be employed to achieve optimal separation. researchgate.netusda.gov The polarity of the solvent system is adjusted to obtain an Rf value ideally between 0.2 and 0.8 for the compounds of interest.

After the solvent front has moved a sufficient distance, the plate is removed from the chamber and dried. The separated spots, if not colored, can be visualized using various methods, such as exposure to UV light (if the compounds are UV-active) or staining with a chemical reagent like iodine vapor or a potassium permanganate solution. researchgate.net The Rf value is then calculated for each spot as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is a characteristic of a compound in a specific TLC system and can be used for its preliminary identification.

Solid-State Structural Analysis

The solid-state structure of a compound provides definitive information about its molecular geometry, intermolecular interactions, and crystalline packing.

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a compound's chemical structure, including bond lengths, bond angles, and stereochemistry. taylorfrancis.com A search of crystallographic databases did not yield a solved crystal structure for this compound.

The process of SCXRD involves growing a high-quality single crystal of the material, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured as the crystal is rotated.

This diffraction data is then used to calculate an electron density map of the unit cell, the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the complete molecular structure. The final refined structure provides a wealth of information, including intramolecular bond distances and angles, torsional angles, and details about intermolecular interactions such as hydrogen bonds, which govern the packing of the molecules in the crystal.

Powder X-ray Diffraction (PXRD) is a versatile and non-destructive analytical technique used to characterize crystalline materials. It is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and assessing the purity of a sample. Specific PXRD data for this compound is not available in the reviewed literature.

In PXRD, a finely powdered sample is exposed to a monochromatic X-ray beam. The powder consists of a vast number of tiny, randomly oriented crystallites. As the sample is scanned over a range of angles, the X-rays are diffracted by the crystal lattice planes, resulting in a characteristic diffraction pattern of peaks at different angles (2θ). The position and intensity of these peaks are unique to a specific crystalline phase, acting as a "fingerprint" for that material.

PXRD is a primary tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, and PXRD can readily distinguish between them. Furthermore, the presence of sharp, well-defined peaks in the diffraction pattern is indicative of a highly crystalline material, while broad, diffuse features suggest an amorphous or poorly crystalline sample. The technique can also be used to detect the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine thermal properties such as melting point, glass transition temperature, and enthalpy of transitions. No specific DSC thermogram for this compound has been reported in the literature.

In a DSC experiment, the sample and an inert reference material are heated or cooled at a controlled rate. The instrument measures the amount of energy required to maintain the sample and reference at the same temperature. An endothermic process, such as melting, results in a higher heat flow to the sample, which is observed as a peak on the DSC curve. Conversely, an exothermic process, like crystallization, results in a lower heat flow.

For a crystalline solid like this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The sharpness of the melting peak can also provide an indication of the sample's purity.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and composition of materials. Specific TGA data for this compound is not publicly available.

During a TGA experiment, a sample is placed in a small pan that is connected to a sensitive microbalance. The sample is then heated at a constant rate in a furnace, and the mass is continuously recorded. The resulting plot of mass versus temperature is called a thermogram.

Computational and Theoretical Studies of 2 2 Thienylsulfonyl Ethanethioamide

Quantum Chemical Calculations

Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT), offer profound insights into the intrinsic properties of a molecule. These calculations are fundamental to understanding the behavior and reactivity of 2-(2-Thienylsulfonyl)ethanethioamide.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Studies on related thiophene (B33073) sulfonamide derivatives show that the bond angles around the sulfur atom in the sulfonamide group (O=S=O) are typically in the range of 120.46°–121.18°, which is very close to experimental values. mdpi.com The bond angle for O=S–NH2 is calculated to be between 105.04°–111.26°. mdpi.com The analysis of this compound would involve optimizing its structure to find the most stable conformer, considering the rotational freedom around the single bonds, particularly the C-S and C-C bonds connecting the thiophene ring, the sulfonyl group, and the ethanethioamide moiety.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| S=O | ~1.42 |

| S-C (thiophene) | ~1.77 |

| S-C (ethyl) | ~1.82 |

| C=S (thioamide) | ~1.68 |

| C-N (thioamide) | ~1.33 |

| **Bond Angles (°) ** | |

| O=S=O | ~121 |

| C-S-C | ~105 |

| S-C-C | ~110 |

| **Dihedral Angles (°) ** |

Electronic Structure Determination (e.g., HOMO, LUMO, energy gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important for determining chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. schrodinger.com

A smaller HOMO-LUMO gap suggests higher reactivity and a greater propensity for electron transfer. nih.gov For similar thiophene derivatives, these energy gaps can be calculated to predict stability and reactivity. mdpi.comnih.gov In computational studies of related compounds, HOMO-LUMO gap values have been analyzed in the range of 3.44–4.65 eV, indicating that the compounds are generally stable. mdpi.com A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile, while a lower LUMO energy signifies a greater ability to accept electrons from a nucleophile. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative) Note: This table illustrates the type of data obtained from electronic structure calculations. Specific values for this compound would require a dedicated DFT calculation.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these would likely be located around the oxygen atoms of the sulfonyl group and the sulfur atom of the thioamide group.

Blue regions (positive potential) indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amine group in the ethanethioamide moiety.

Green regions represent areas of neutral potential.

MEP analysis serves as a robust predictor for understanding substituent effects on electronic behavior in chemical reactions. rsc.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can identify the characteristic vibrational modes (stretching, bending, etc.) of the functional groups present in this compound.

These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. nih.gov For instance, key vibrational modes for this compound would include the symmetric and asymmetric stretching of the SO2 group, the C=S stretching of the thioamide, and the N-H stretching of the amine group. Such calculations are crucial for interpreting experimental spectroscopic data and confirming molecular structure. nih.gov

Reaction Pathway and Transition State Calculations

Theoretical calculations can be employed to map out potential reaction pathways for a molecule. This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating their energies. By determining the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a chemical reaction. For this compound, this could involve studying its synthesis, degradation pathways, or its mechanism of action if it were to act as an inhibitor or reactant in a biological system.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing a detailed picture of conformational changes, interactions with solvent, and binding to other molecules. nih.gov

For this compound, an MD simulation could be used to:

Explore its conformational landscape in a solvent (e.g., water) to understand its flexibility and preferred shapes.

Simulate its interaction with a biological target, such as an enzyme, to investigate its binding mode, stability within the binding site, and to calculate binding free energies. nih.gov

Understand how it diffuses and interacts within a larger system, providing insights that bridge the gap between its molecular properties and its macroscopic behavior.

These simulations are powerful tools for enhancing the understanding of how a molecule like this compound behaves in a realistic, dynamic environment. nih.gov

Conformational Dynamics in Solution

The bond between the thienyl ring and the sulfonyl group.

The sulfur-carbon bond of the sulfonyl-ethyl linker.

The carbon-carbon single bond of the ethyl linker.

The carbon-carbon bond adjacent to the thioamide group.

In a solution, the molecule does not exist as a single, static structure but rather as a dynamic ensemble of interconverting conformations. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are employed to explore this conformational landscape. peerj.comnih.gov An MD simulation models the movements of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility and preferred shapes in a simulated solvent environment. researchgate.net Studies on related sulfonamide-containing molecules have shown that the torsional angles around the sulfonyl group are critical in defining the spatial arrangement of substituents, which in turn influences biological and physical properties. researchgate.net For this compound, simulations would likely reveal preferred orientations of the thienyl ring relative to the ethanethioamide chain, governed by a balance of steric hindrance and non-covalent intramolecular interactions.

Interaction with Solvent Molecules

The interaction of a molecule with the surrounding solvent, typically water in a biological context, profoundly affects its properties, including solubility and binding affinity to a target. The structure of this compound presents several key sites for solvent interaction:

Hydrogen Bond Donors: The N-H group of the primary thioamide.

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group and the sulfur atom of the thioamide group.

Hydrophobic Regions: The thiophene ring.

Theoretical Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Theoretical and computational approaches provide a quantitative framework for these relationships, enabling the prediction of activity for new compounds and guiding the design of more potent molecules.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the biological activity of a series of compounds and their physicochemical properties, known as molecular descriptors. researchgate.net For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves calculating a wide range of descriptors for each molecule in the series. These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in electronic interactions. nih.gov

Steric Descriptors: Including molecular volume, surface area, and specific shape indices that describe the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Numerical indices derived from the 2D graph representation of the molecule, which encode information about branching and connectivity.

Once calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation linking a selection of these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values). nih.gov Successful QSAR studies on other thiophene and sulfonamide derivatives have demonstrated that electronic and structural factors often govern their biological activities. nih.govnih.gov A robust QSAR model for this compound derivatives could provide valuable insights into the key molecular features required for activity. nih.gov

Table 1: Potential Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Reactivity, polarity, electrostatic interaction potential |

| Steric | Molecular Weight, Molar Volume, Surface Area | Size, shape, potential for steric clashes |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity, membrane permeability, hydrophobic interactions |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, connectivity, and complexity |

Ligand Efficiency and Ligand Lipophilicity Efficiency Calculations

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively. These metrics help guide the optimization process toward compounds that are not unnecessarily large or greasy, which can lead to poor pharmacokinetic properties.

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. wikipedia.orgyoutube.com It provides an indication of how efficiently a molecule uses its mass to achieve binding affinity. It is calculated as: LE = -ΔG / N = (1.37 * pIC₅₀) / N where ΔG is the binding free energy, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of heavy atoms. wikipedia.org A higher LE value is generally desirable, with values greater than 0.3 often considered a benchmark for promising hits or leads. creative-biolabs.com

Ligand Lipophilicity Efficiency (LLE) , also known as LipE, relates a compound's potency to its lipophilicity (logP). nih.gov It is calculated as: LLE = pIC₅₀ - logP High LLE values are favorable, as they indicate that a compound achieves high potency without excessive lipophilicity. Excessively lipophilic compounds are often associated with promiscuity, toxicity, and poor metabolic profiles. An LLE value greater than 5 is often considered optimal for drug candidates.

For this compound, these metrics would be calculated once experimental potency (pIC₅₀) and logP data are available. They would be most valuable when comparing a series of analogs to determine which structural modifications provide the most efficient gains in potency.

Table 2: Key Ligand Efficiency Metrics in Drug Discovery

| Metric | Formula | Definition | Desirable Range |

|---|---|---|---|

| Ligand Efficiency (LE) | (1.37 * pIC₅₀) / N | Potency per heavy atom. | > 0.3 |

| Ligand Lipophilicity Efficiency (LLE) | pIC₅₀ - logP | Potency minus lipophilicity. | > 5 |

Pharmacophore Modeling Based on Structural Features

A pharmacophore is an abstract representation of the key molecular features in three-dimensional space that are necessary for biological activity. Pharmacophore modeling identifies the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that a molecule must possess to interact productively with its biological target. nih.gov

Based on its structure, this compound possesses a distinct set of pharmacophoric features:

Hydrogen Bond Donor (HBD): The N-H of the thioamide group.

Hydrogen Bond Acceptors (HBA): The two sulfonyl oxygens and the thioamide sulfur.

Aromatic/Hydrophobic Feature: The thienyl ring.

A ligand-based pharmacophore model could be generated from a set of active analogs of this compound. researchgate.neteurekaselect.com This model would represent a 3D hypothesis of the essential features and their relative distances and orientations required for activity. Such a model is a powerful tool for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for the same biological activity. It also serves as a guide for designing new analogs that better fit the pharmacophoric requirements. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Specific Group | Role in Molecular Recognition |

|---|---|---|

| Aromatic/Hydrophobic | Thienyl Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (x2) | Forms hydrogen bonds with donor groups on a receptor |

| Hydrogen Bond Donor | Thioamide N-H | Forms hydrogen bonds with acceptor groups on a receptor |

Ligand Design and Binding Prediction

When the three-dimensional structure of a biological target (e.g., a protein crystal structure) is known, computational techniques like molecular docking can be used to predict how a ligand such as this compound might bind. nih.gov Docking algorithms place the ligand into the active site of the target in various possible orientations and conformations, and then use a scoring function to estimate the binding affinity for each pose. mdpi.comcolab.wsnih.govnih.gov

For this compound, a docking study would aim to identify a binding mode that satisfies the pharmacophoric features identified previously. For instance, many sulfonamide-based drugs target metalloenzymes like carbonic anhydrases, where the sulfonamide group coordinates with a zinc ion in the active site. nih.govmdpi.com A hypothetical binding scenario for this compound could involve:

The sulfonyl group interacting with a metal cofactor or polar amino acid residues.

The thienyl ring fitting into a hydrophobic pocket, potentially forming π-stacking interactions.

The thioamide group forming key hydrogen bonds with the protein backbone or side chains. peerj.com

The results from docking simulations provide a structural hypothesis for the ligand-protein interaction. researchgate.net This information is invaluable for structure-based drug design, where new analogs can be rationally designed to improve these interactions—for example, by modifying a substituent to better fill a hydrophobic pocket or by introducing a group to form an additional hydrogen bond, thereby increasing binding affinity and selectivity. researchgate.netnih.gov

Applications of 2 2 Thienylsulfonyl Ethanethioamide As a Building Block and Chemical Scaffold in Advanced Organic Synthesis

Utilization in Heterocyclic Ring System Construction

The unique structural features of 2-(2-Thienylsulfonyl)ethanethioamide make it an ideal precursor for synthesizing a variety of heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

A primary application of this compound is in the Hantzsch thiazole (B1198619) synthesis, a classic and widely used method for constructing the thiazole ring. ijper.orgnih.gov This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. ijper.orgnih.gov In this context, this compound serves as the thioamide component.

The reaction proceeds by nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the substituted thiazole ring. researchgate.net This method allows for the facile introduction of the 2-(thienylsulfonyl)methyl group at the 2-position of the thiazole ring, while the substituents on the α-halocarbonyl compound determine the substitution pattern at the 4- and 5-positions of the resulting thiazole. The versatility of the Hantzsch synthesis allows for the creation of a diverse library of thiazole derivatives. researchgate.netsciencescholar.us

Table 1: Hantzsch Synthesis of Thiazoles using this compound

| Reactant 1 | Reactant 2 (α-Halocarbonyl) | Resulting Thiazole Structure |

|---|

The thioamide functionality and the adjacent active methylene (B1212753) group in this compound enable its use in the construction of pyrimidine (B1678525) rings. Pyrimidines and their fused derivatives are of significant interest due to their presence in a vast number of biologically active compounds. nih.gov

The synthesis can be achieved through condensation reactions with various 1,3-dielectrophilic species. For instance, reaction with β-dicarbonyl compounds or their synthetic equivalents can lead to the formation of substituted dihydropyrimidine-thiones. The thioamide nitrogen and the activated methylene carbon act as nucleophiles, attacking the carbonyl carbons of the 1,3-dicarbonyl compound to form the six-membered pyrimidine ring. Subsequent oxidation or tautomerization can lead to the aromatic pyrimidine scaffold, bearing the 2-(thienylsulfonyl)methyl substituent. organic-chemistry.org

Leveraging the inherent thiophene (B33073) ring within its structure, this compound is a key starting material for the synthesis of condensed heterocyclic systems like thieno[2,3-d]pyrimidines. nih.govresearchgate.net These fused ring systems are considered bioisosteres of purines and are prevalent in many pharmacologically active molecules. nih.gov

The synthetic strategy often involves a multi-step sequence wherein the thioamide is first used to construct a pyrimidine ring, as described above. Subsequent intramolecular cyclization reactions, often involving the sulfonyl group or further functionalization of the thiophene ring, can lead to the formation of the fused thienopyrimidine core. nih.govmdpi.com For example, a reaction sequence might begin with the formation of a pyrimidine ring, followed by functionalization that facilitates a cyclization back onto the thiophene ring, thus creating the condensed thieno[2,3-d]pyrimidine (B153573) system. researchgate.netnih.gov The specific reaction pathways and resulting substitution patterns depend on the chosen co-reactants and reaction conditions. researchgate.netmdpi.com

Role in Scaffold Hopping Strategies for Structural Diversity

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at identifying novel molecular core structures (scaffolds) that retain the biological activity of a known parent compound while possessing improved properties such as potency, selectivity, or pharmacokinetics. nih.gov this compound and the heterocyclic scaffolds derived from it serve as valuable starting points for such strategies.

Advanced Functionalization and Derivatization

Beyond its role in forming heterocyclic cores, this compound allows for further diversification through functionalization of its reactive sites.

The nitrogen atom of the thioamide group (-CSNH2) is a key site for introducing structural diversity. It can undergo a variety of chemical transformations, allowing for the attachment of different substituents.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated using appropriate electrophiles, such as alkyl halides or aryl halides (under suitable catalytic conditions). This introduces substituents that can modulate the compound's steric and electronic properties.

Participation in Further Cyclizations: The substituted nitrogen can act as a nucleophile in subsequent intramolecular or intermolecular reactions to form more complex, polycyclic heterocyclic systems. For instance, an N-acylated derivative with a suitable functional group on the acyl chain could undergo cyclization to form a new fused ring system.

These derivatization strategies significantly expand the range of accessible molecules from a single building block, providing a powerful tool for generating chemical libraries for drug discovery and material science applications.

Modifications of the Thiophene Ring

The thiophene ring is a well-known aromatic heterocycle that readily undergoes a range of chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science. mdpi.comnih.govrroij.com The reactivity of the thiophene nucleus in this compound is anticipated to be influenced by the electron-withdrawing nature of the sulfonyl group.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur primarily at the 5-position of the thiophene ring, which is activated by the sulfur heteroatom and less sterically hindered. pharmaguideline.com Metalation of the thiophene ring, followed by quenching with various electrophiles, offers another avenue for functionalization. orgsyn.org For instance, lithiation at the 5-position would enable the introduction of a wide array of substituents, including alkyl, aryl, and silyl (B83357) groups.

Furthermore, the thiophene ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds. numberanalytics.com These reactions would typically require prior functionalization of the thiophene ring with a halide or a boronic acid derivative. Such modifications would significantly expand the molecular diversity accessible from the this compound scaffold.

| Reaction Type | Potential Reagents | Expected Product |

| Halogenation | N-Bromosuccinimide (NBS) | 2-((5-Bromothiophen-2-yl)sulfonyl)ethanethioamide |

| Nitration | HNO₃/H₂SO₄ | 2-((5-Nitrothiophen-2-yl)sulfonyl)ethanethioamide |

| Metalation/Alkylation | n-BuLi, then CH₃I | 2-((5-Methylthiophen-2-yl)sulfonyl)ethanethioamide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-((5-Arylthiophen-2-yl)sulfonyl)ethanethioamide |

Derivatization of the Sulfonyl Methylene Bridge

The methylene group situated between the sulfonyl and thioamide functionalities is activated by the adjacent electron-withdrawing sulfonyl group. This activation renders the protons on this methylene group acidic, facilitating their removal by a suitable base to generate a carbanion. This carbanion can then react with a variety of electrophiles, enabling the derivatization of the sulfonyl methylene bridge.

Potential transformations include alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and condensation reactions with aldehydes or ketones. These reactions would allow for the introduction of diverse functional groups at this position, further extending the synthetic utility of the this compound scaffold. The thioamide functionality can be readily synthesized from the corresponding amide using reagents like Lawesson's reagent. nih.gov

| Reaction Type | Electrophile | Potential Product |

| Alkylation | Benzyl bromide | 2-(2-Thienylsulfonyl)-3-phenylpropanethioamide |

| Acylation | Acetyl chloride | 3-Oxo-2-(2-thienylsulfonyl)butanethioamide |

| Aldol Condensation | Benzaldehyde | 3-Hydroxy-3-phenyl-2-(2-thienylsulfonyl)propanethioamide |

Coordination Chemistry and Potential as a Ligand in Catalysis

The presence of multiple heteroatoms, specifically the sulfur and nitrogen of the thioamide group and the oxygen atoms of the sulfonyl group, endows this compound with the potential to act as a multidentate ligand in coordination chemistry. springerprofessional.denih.gov Thioamides are known to coordinate to a variety of transition metals through their sulfur and/or nitrogen atoms, forming stable complexes. researchgate.netchemrxiv.org

The thioamide moiety can act as a soft donor through its sulfur atom, favoring coordination to soft metal centers like palladium, platinum, and gold. wikipedia.org The nitrogen atom, being a harder donor, could coordinate to harder metal ions. This dual-coordinating ability could lead to the formation of chelate complexes, enhancing their stability. The sulfonyl group, with its oxygen atoms, could also participate in coordination, further increasing the denticity of the ligand.

The resulting metal complexes could find applications in catalysis. nih.govvirginia.edu The electronic properties of the ligand, and consequently the catalytic activity of the metal center, could be fine-tuned by modifying the substituents on the thiophene ring. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups on the thiophene ring would modulate the electron density at the coordinating atoms. These complexes could potentially catalyze a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

| Potential Metal Ion | Coordination Site(s) | Potential Catalytic Application |

| Palladium(II) | Thioamide sulfur and nitrogen | Cross-coupling reactions |

| Rhodium(I) | Thioamide sulfur and thiophene sulfur | Hydroformylation |

| Ruthenium(II) | Thioamide sulfur and sulfonyl oxygen | Hydrogenation |

| Copper(I) | Thioamide sulfur | Click chemistry |

Future Directions and Perspectives in Synthetic and Methodological Research

The synthetic potential of this compound as a versatile building block remains largely unexplored. Future research could focus on several promising directions. A systematic investigation into the reactivity of the thiophene ring and the sulfonyl methylene bridge would provide a deeper understanding of the compound's chemical behavior and unlock new synthetic pathways.

The synthesis of a library of derivatives with diverse functional groups on the thiophene ring and the methylene bridge would be a valuable endeavor. These derivatives could then be screened for a range of biological activities, given that both thiophene and thioamide moieties are present in many pharmaceutically active compounds. nih.govresearchgate.net

The exploration of the coordination chemistry of this compound with a wide range of transition metals is another promising avenue. mdpi.com The synthesis and characterization of novel metal complexes could lead to the discovery of new catalysts with unique reactivity and selectivity. nih.gov In particular, the development of chiral derivatives of this ligand could open up possibilities in asymmetric catalysis. The modular nature of the scaffold, allowing for easy modification of its steric and electronic properties, makes it an attractive platform for the design of tailored ligands for specific catalytic applications.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Thienylsulfonyl)ethanethioamide, and how can reaction efficiency be optimized?

- Methodology :

- Sulfonylation : React thiophene derivatives with sulfonyl chlorides under anhydrous conditions (e.g., pyridine as a base) to introduce the sulfonyl group.

- Thioamide Formation : Use thiophilic reagents (e.g., Lawesson’s reagent) to convert carbonyl precursors to thioamides.

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Parameters :

| Parameter | Example Conditions |

|---|---|

| Temperature | 0–25°C (sulfonylation) |

| Solvent | Dichloromethane, THF |

| Catalyst | Pyridine (base) |

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Spectroscopy :

- NMR : H/C NMR to confirm substituent integration and sulfonyl/thioamide functionality (e.g., δ 11–12 ppm for thioamide -SH in DMSO-d6) .

- IR : Confirm S=O (1150–1350 cm) and C=S (950–1250 cm) stretches .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .